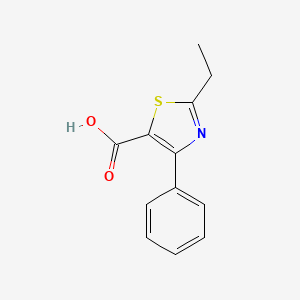
2-Ethyl-4-phenylthiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-phenylthiazole-5-carboxylic acid: is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. Thiazoles belong to the azole heterocycles, which also include imidazoles and oxazoles. The thiazole ring is planar, and its aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. It has a pale yellow color and is naturally found in Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and nervous system function .
Métodos De Preparación
Synthetic Routes:: One synthetic route involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water, yielding the final compound .
Industrial Production:: Details on industrial-scale production methods are not widely available in the literature. research laboratories can synthesize this compound using established synthetic routes.
Análisis De Reacciones Químicas
Reactions:: 2-Ethyl-4-phenylthiazole-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. Specific reagents and conditions depend on the desired transformation.
Major Products:: The major products formed from these reactions may include derivatives with modified functional groups or side chains attached to the thiazole ring.
Aplicaciones Científicas De Investigación
Biologically Active Compounds:: Thiazoles are found in several potent biologically active compounds, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: and : Antineoplastic drugs.
Mecanismo De Acción
The specific mechanism by which 2-Ethyl-4-phenylthiazole-5-carboxylic acid exerts its effects remains an area of ongoing research. It likely interacts with molecular targets and pathways relevant to its biological activity.
Comparación Con Compuestos Similares
Uniqueness:: Highlighting its uniqueness requires further investigation, as detailed comparative studies are limited.
Similar Compounds:: Other related compounds include:
- Sulfathiazole
- Ritonavir
- Abafungin
- Bleomycin
- Tiazofurin
Propiedades
Fórmula molecular |
C12H11NO2S |
|---|---|
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
2-ethyl-4-phenyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO2S/c1-2-9-13-10(11(16-9)12(14)15)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15) |
Clave InChI |
QFUPBUGWFACJBE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=C(S1)C(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12963934.png)
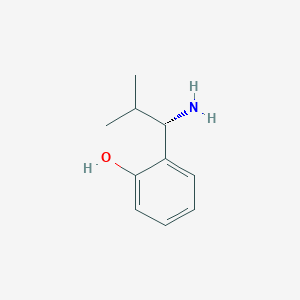
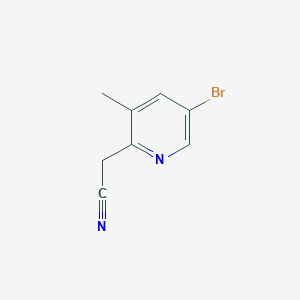


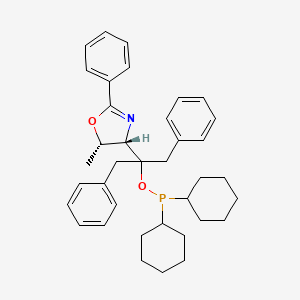
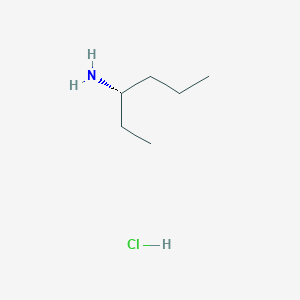
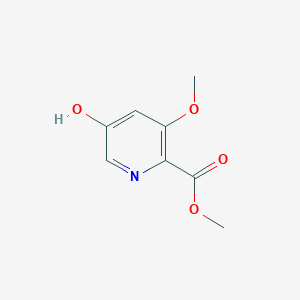

![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12963984.png)


![Ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate](/img/structure/B12964000.png)
